![molecular formula C13H19N3O2 B2967542 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704538-72-6](/img/structure/B2967542.png)
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of oxadiazole , a five-membered heterocyclic molecule containing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Synthesis Analysis
The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Scientific Research Applications
Antimicrobial Activity
- Synthesis of Oxadiazole Derivatives : Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds with the oxadiazole nucleus have shown significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Antiviral Activity
- Metabolites of Prasugrel Interaction with Cytochromes P450 : The biotransformation of prasugrel into active metabolites involving oxadiazole structures indicates a pathway for the creation of compounds with potential antiviral or antiplatelet properties, showcasing the importance of such structures in medicinal chemistry (Rehmel et al., 2006).
Synthesis and Characterization for Biological Applications
- Spectroscopic Characterization and Cytotoxic Studies : Compounds with oxadiazole and piperidine structures have been synthesized and characterized, with studies indicating their potential for cytotoxicity against cancer cells. This suggests their application in cancer research and therapy (Govindhan et al., 2017).
Antimicrobial and Anti-staphylococcal Activity
- N-Acylhydrazones and Oxadiazole Derivatives : New oxadiazole derivatives have shown strong activity against Staphylococcus aureus, indicating potential as new drug candidates for treating bacterial infections (Oliveira et al., 2012).
Molecular Docking Studies
- Antimicrobial Evaluation and Molecular Docking : Novel heterocyclic compounds containing oxadiazole structures have been synthesized and evaluated for antimicrobial activity. Molecular docking studies further support their potential use in developing antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Mechanism of Action
Target of Action
The primary target of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .
Mode of Action
This compound acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The compound’s interaction with its targets leads to changes in cellular signaling pathways, which can result in various physiological effects .
Biochemical Pathways
Given its target, it is likely to influence pathways involvingcholinergic neurotransmission . The downstream effects of these pathways can include changes in heart rate, smooth muscle contraction, and various cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological context. Given its activity at the M1 receptor, potential effects could include changes in neuronal excitability, alterations in cognitive processes, and modulation of smooth muscle contraction .
properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)16-6-2-3-10(8-16)7-12-14-13(15-18-12)11-4-5-11/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIRQLSQZDIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.